molecular formula C20H20N4OS B3491535 (5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

(5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No.: B3491535
M. Wt: 364.5 g/mol
InChI Key: LPEDXMBCMMELDL-UHFFFAOYSA-N
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Description

(5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring substituted with a methyl and phenyl group, and a piperazine ring substituted with a pyrimidine group, connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene ring, which is then functionalized with methyl and phenyl groups. This intermediate is then coupled with a piperazine derivative that has been pre-functionalized with a pyrimidine group. The final step involves the formation of the methanone bridge under controlled conditions, often using reagents such as acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanone bridge can be reduced to a methylene group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the methanone bridge can produce a methylene derivative.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of (5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanol: Similar structure but with a methanol group instead of a methanone bridge.

    (5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone: Similar structure but with an ethanone bridge instead of a methanone bridge.

Uniqueness

What sets (5-Methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5-methyl-4-phenylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-15-18(16-6-3-2-4-7-16)17(14-26-15)19(25)23-10-12-24(13-11-23)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEDXMBCMMELDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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